molecular formula C5H12O3S B095192 Tert-butyl methanesulfonate CAS No. 16427-41-1

Tert-butyl methanesulfonate

Cat. No.: B095192
CAS No.: 16427-41-1
M. Wt: 152.21 g/mol
InChI Key: KWZYUHDFABISCL-UHFFFAOYSA-N
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Description

Tert-butyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a sulfonate ester derived from methanesulfonic acid and tert-butanol. This compound is known for its utility as a protecting group and a good leaving group in organic synthesis, particularly in nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl methanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with tert-butanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+(CH3)3COH(CH3)3COSO2CH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + (\text{CH}_3)_3\text{COH} \rightarrow (\text{CH}_3)_3\text{COSO}_2\text{CH}_3 + \text{HCl} CH3​SO2​Cl+(CH3​)3​COH→(CH3​)3​COSO2​CH3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure efficient mixing and temperature control .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form isobutene and methanesulfonic acid.

Major Products Formed:

Scientific Research Applications

Tert-butyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and as a leaving group in nucleophilic substitution reactions.

    Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the preparation of drug intermediates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl methanesulfonate involves the cleavage of the alkyl-oxygen bond, leading to the formation of a carbocation intermediate. This intermediate can then react with nucleophiles to form the desired substitution product. The effectiveness of this compound as a leaving group is due to the stabilization of the negative charge on the sulfonate group .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Used in similar nucleophilic substitution reactions but is more reactive and less stable.

    Tert-butyl Chloride: Also used in nucleophilic substitution reactions but has different reactivity and leaving group properties.

    Trifluoromethanesulfonate Esters: Known for their excellent leaving group properties but are more expensive and less commonly used.

Uniqueness: Tert-butyl methanesulfonate is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to act as both a protecting group and a leaving group adds to its utility in various chemical transformations .

Properties

IUPAC Name

tert-butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZYUHDFABISCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167736
Record name tert-Butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-41-1
Record name tert-Butyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl Mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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